molecular formula C10H13NO3 B7891250 Methyl 6-isopropoxynicotinate

Methyl 6-isopropoxynicotinate

Cat. No.: B7891250
M. Wt: 195.21 g/mol
InChI Key: IKKAHBLHHMWNOO-UHFFFAOYSA-N
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Description

Methyl 6-isopropoxynicotinate: is a chemical compound with the molecular formula C11H15NO3. It is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isopropoxynicotinate typically involves the esterification of 6-methyl nicotinic acid with isopropanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 6-methyl nicotinic acid and isopropanol to a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-isopropoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-isopropoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-isopropoxynicotinate involves its interaction with specific molecular targets. It is believed to act on nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 6-isopropoxynicotinate is unique due to its specific ester group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKAHBLHHMWNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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